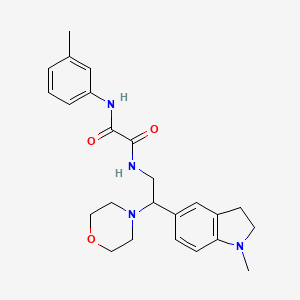

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole nucleus, in particular, is a heterocyclic system that is aromatic in nature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole derivatives are typically crystalline and colorless in nature .Scientific Research Applications

Molecular Structure Studies

- The structural and thermodynamic properties of morpholine-based ligands, including their stability and complexation with various ions, have been explored through 7Li NMR spectroscopy. This research provides insight into the behavior of similar compounds in solvent mixtures, highlighting the relevance of understanding molecular interactions in different environments (Rezaeivala, Zebarjadian, & Sayın, 2021).

Synthetic Methodology Development

- Novel synthetic approaches for the preparation of oxalamides have been developed, showcasing the versatility of these compounds in organic synthesis. This includes the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors, demonstrating the adaptability of these chemical structures in creating a variety of derivatives (Mamedov et al., 2016).

Receptor Antagonism and Pharmacological Studies

- Research into neurokinin-1 receptor antagonists reveals the potential for compounds with structural similarities to N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide to be used in clinical settings for treating conditions such as emesis and depression. The water solubility and oral activity of these compounds make them suitable for various modes of administration (Harrison et al., 2001).

Ligand Synthesis and Metal Complex Studies

- The creation of morpholine-based Mannich ligands and their subsequent complexation with metals such as Cu(II) and Ni(II) illuminates the role of these compounds in forming stable metal complexes. This research highlights their potential use in various applications, including catalysis and material science (Ayeni & Egharevba, 2015).

Synthetic Routes and Anticancer Studies

- Studies focusing on the synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives demonstrate the pharmaceutical potential of compounds structurally related to N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide. These derivatives have shown promising activity against HIV-1 replication, suggesting the broader applicability of this chemical framework in drug development (Che et al., 2015).

Future Directions

properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3/c1-17-4-3-5-20(14-17)26-24(30)23(29)25-16-22(28-10-12-31-13-11-28)18-6-7-21-19(15-18)8-9-27(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZZJBWMNBFPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)

![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)

![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)